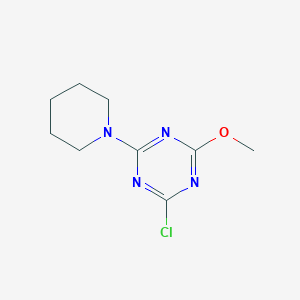![molecular formula C22H22N2O7 B11506427 3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506427.png)
3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe for understanding biochemical processes.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other pyrrole derivatives with hydroxyl and methoxy substituents. Examples could be:
- 3-(2-HYDROXY-5-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-PYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
- 5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-PYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Uniqueness
The uniqueness of 3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C22H22N2O7 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC 名称 |
1-(2-hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O7/c1-22(21(28)29)17-16(18(23-22)12-10-11(30-2)8-9-14(12)25)19(26)24(20(17)27)13-6-4-5-7-15(13)31-3/h4-10,16-18,23,25H,1-3H3,(H,28,29) |
InChI 键 |
GUCGBFPPJOURLV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2C(C(N1)C3=C(C=CC(=C3)OC)O)C(=O)N(C2=O)C4=CC=CC=C4OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B11506349.png)
![1-(2-Amino-2-oxoethyl)-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506354.png)
![(1Z)-N'-hydroxy-2-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]ethanimidamide](/img/structure/B11506363.png)

![ethyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11506381.png)
![Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-isopropylamino-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-](/img/structure/B11506386.png)
![1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol](/img/structure/B11506394.png)
![9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11506397.png)
![N-(2-fluorophenyl)-2-({5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11506402.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11506407.png)
![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11506413.png)

![N-[(Adamantan-1-YL)methyl]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamide](/img/structure/B11506436.png)

